molecular formula C15H24O3 B14356516 Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate CAS No. 92957-02-3

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate

Cat. No.: B14356516
CAS No.: 92957-02-3
M. Wt: 252.35 g/mol
InChI Key: HYJJCVJETGUVHL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a cyclohexyl derivative followed by the introduction of the hydroxyl and ethyl ester groups through a series of reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triple bond may produce an alkene or alkane.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate can be compared to similar compounds such as:

    Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate: Lacks the methyl group, resulting in different reactivity and properties.

    Ethyl 2-cyclohexyl-2-hydroxy-5-methylhexanoate: Contains a single bond instead of a triple bond, affecting its chemical behavior.

These comparisons highlight the unique features of this compound, such as the presence of a triple bond and a methyl group, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

92957-02-3

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate

InChI

InChI=1S/C15H24O3/c1-4-18-14(16)15(17,11-10-12(2)3)13-8-6-5-7-9-13/h12-13,17H,4-9H2,1-3H3

InChI Key

HYJJCVJETGUVHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#CC(C)C)(C1CCCCC1)O

Origin of Product

United States

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